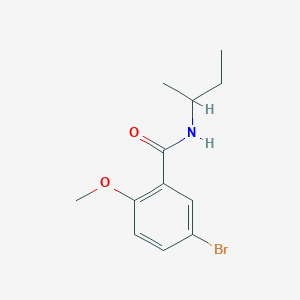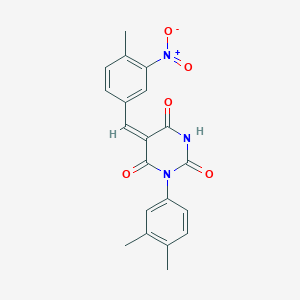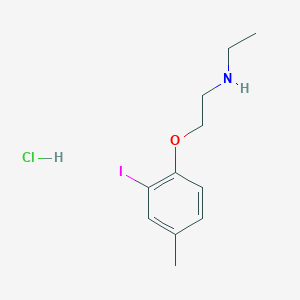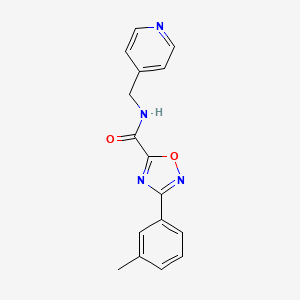![molecular formula C14H22N2OS B5339947 N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanamine](/img/structure/B5339947.png)
N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanamine, also known as methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant effects. However, MDPV also has potential applications in scientific research due to its ability to interact with monoamine transporters and produce behavioral effects in animal models. In
作用機序
MDPV acts as a reuptake inhibitor at the dopamine, norepinephrine, and serotonin transporters, leading to increased synaptic concentrations of these neurotransmitters. MDPV also acts as a weak releaser of dopamine and norepinephrine, leading to increased extracellular concentrations of these neurotransmitters. The combination of reuptake inhibition and weak release leads to a potentiated effect on dopamine signaling, which is thought to underlie the stimulant effects of MDPV.
Biochemical and Physiological Effects
MDPV has been shown to increase extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain. This leads to increased locomotor activity, stereotypy, and self-administration in animal models. MDPV has also been shown to increase heart rate, blood pressure, and body temperature in rodents, indicating potential cardiovascular and thermoregulatory effects in humans.
実験室実験の利点と制限
MDPV has several advantages as a research tool, including its high affinity for the dopamine transporter and ability to produce behavioral effects in animal models. However, MDPV also has several limitations, including its potential for abuse and toxicity. Researchers must be careful to use appropriate doses and safety measures when working with MDPV.
将来の方向性
There are several future directions for MDPV research, including the development of new analogues with improved selectivity and potency, the investigation of MDPV's effects on other neurotransmitter systems, and the use of MDPV as a tool for studying the role of dopamine in psychiatric disorders such as addiction and depression. Additionally, more research is needed to fully understand the potential cardiovascular and thermoregulatory effects of MDPV in humans.
合成法
MDPV can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and condensation reactions. The Leuckart reaction involves the reaction of 3,4-N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanaminexyphenyl-2-propanone with methylamine, followed by reduction with sodium borohydride. Reductive amination involves the reaction of 3,4-N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanaminexyphenyl-2-propanone with ammonia and a reducing agent such as sodium cyanoborohydride. Condensation reactions involve the reaction of 1-(thiophen-2-yl)propan-2-amine with 3,4-N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanaminexyphenyl-2-propanone in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
科学的研究の応用
MDPV has potential applications in scientific research due to its ability to interact with monoamine transporters and produce behavioral effects in animal models. MDPV has been shown to have high affinity for the dopamine transporter, with lower affinity for the norepinephrine and serotonin transporters. MDPV has also been shown to produce locomotor activity, stereotypy, and self-administration in animal models. These effects make MDPV a useful tool for studying the role of dopamine in reward and addiction.
特性
IUPAC Name |
2-(methylamino)-1-[2-(2-thiophen-2-ylethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-15-11-14(17)16-9-3-2-5-12(16)7-8-13-6-4-10-18-13/h4,6,10,12,15H,2-3,5,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPWKYPPRNGMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCCC1CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-[2-(3-methyl-1,2-benzisoxazol-5-yl)-1H-imidazol-1-yl]ethanamine](/img/structure/B5339872.png)
![7-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5339884.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5339885.png)
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5339899.png)


![N-(tetrahydrofuran-2-ylmethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5339911.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5339923.png)
![N-[2-(butyrylamino)phenyl]-4-propoxybenzamide](/img/structure/B5339930.png)

![N-[2-(isopropylamino)-2-oxoethyl]-8-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5339944.png)

![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5339967.png)
